molecular formula C12H14FN B14249368 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine CAS No. 237436-15-6

1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine

Cat. No.: B14249368
CAS No.: 237436-15-6
M. Wt: 191.24 g/mol
InChI Key: XTYGGJMBSGWZOC-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine is a synthetic compound belonging to the 1,2-diarylethylamine class, characterized by a pyrrolidine ring attached to a 2-fluorophenyl group via an ethenyl (vinyl) linkage. This structural motif places it within a broader family of substances investigated for their NMDA receptor antagonism, which is associated with dissociative effects in humans . The compound has been synthesized via Grignard addition reactions, as demonstrated in studies where (2-fluorophenyl)(pyrrolidin-1-yl)methanone reacts with benzylmagnesium chloride to yield the target molecule .

Properties

CAS No.

237436-15-6

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

1-[1-(2-fluorophenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C12H14FN/c1-10(14-8-4-5-9-14)11-6-2-3-7-12(11)13/h2-3,6-7H,1,4-5,8-9H2

InChI Key

XTYGGJMBSGWZOC-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1F)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and reduced derivatives of the original compound .

Scientific Research Applications

1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl linkage and the fluorine atom play crucial roles in modulating the compound’s binding affinity and activity. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues in the 1,2-Diarylethylamine Class

Fluorolintane (1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine)
  • Structure : Features an ethyl bridge between the 2-fluorophenyl and pyrrolidine groups, differing from the ethenyl linkage in the target compound.
  • Pharmacology : Acts as an NMDA receptor antagonist, eliciting dissociative effects. Its isomers (e.g., 3-F- and 4-F-DPPy) show varied receptor binding affinities due to fluorine positional changes .
  • Analytical Differentiation : GC-MS analysis of [M + H – HF]+ ions and distinct MS/MS fragmentation patterns allow differentiation from positional isomers .
Diphenidine and Methoxyphenidine
  • Structure : Lack fluorine substituents; diphenidine has two phenyl groups linked via ethyl to pyrrolidine, while methoxyphenidine includes methoxy substitutions.
  • Pharmacology : Both exhibit dissociative effects via NMDA antagonism but with reduced potency compared to fluorinated derivatives due to electronic and steric differences .

Arylcyclohexylamines: PCP Analogs

PCPy (1-(1-Phenylcyclohexyl)pyrrolidine)
  • Structure : Contains a cyclohexyl ring instead of a fluorophenyl group, attached to pyrrolidine.
  • Pharmacology : A potent dissociative anesthetic with higher NMDA affinity than diarylethylamines, attributed to the cyclohexyl moiety’s rigidity .
3-Fluoro-PCP
  • Structure : Fluorine substitution at the 3-position on the phenyl ring of PCP.
  • Pharmacology: Enhanced metabolic stability and altered receptor interaction compared to non-fluorinated PCP, demonstrating the impact of halogenation .

Natural Pyrrolidine Derivatives

Compounds such as 1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]-pyrrolidine (isolated from Piper longum) exhibit structural similarities but are distinguished by extended aliphatic chains and natural sourcing. These are studied for MAO-A inhibition rather than NMDA effects .

Pharmacological and Analytical Data Comparison

Pharmacological Activity

Compound NMDA Antagonism Dissociative Effects Metabolic Stability
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine Predicted Reported anecdotally Likely high (fluorine)
Fluorolintane Confirmed Documented Moderate
PCPy High Potent Low
3-Fluoro-PCP High Enhanced High

Analytical Techniques for Differentiation

  • GC-MS : Fluorolintane isomers are distinguished via [M + H – HF]+ ion analysis, while the target compound’s ethenyl group may alter retention times .
  • NMR : Fluorine position (2-, 3-, or 4-) and bridge type (ethenyl vs. ethyl) produce distinct chemical shifts .
  • IR Spectroscopy : Ethenyl C=C stretching (~1650 cm⁻¹) vs. ethyl C-C vibrations (~1200 cm⁻¹) .

Key Structural and Functional Insights

  • Fluorine Substitution: The 2-fluorophenyl group enhances lipophilicity and receptor binding compared to non-halogenated analogs. Positional isomerism (e.g., 2-F vs. 3-F) significantly impacts activity .
  • Ethenyl vs.

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